molecular formula C7H3F5O2S B12286167 4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride CAS No. 1955519-83-1

4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride

Cat. No.: B12286167
CAS No.: 1955519-83-1
M. Wt: 246.16 g/mol
InChI Key: ATLYFJBHIWKYDC-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H3F4O2S. It is a derivative of benzene, featuring both fluorine and sulfonyl fluoride functional groups. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-Fluoro-3-(trifluoromethyl)benzene with sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.

    Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride exerts its effects involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzene-1-sulfonyl chloride
  • 4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride
  • 1-Fluoro-3-(trifluoromethyl)benzene

Uniqueness

4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride is unique due to the presence of both fluorine and sulfonyl fluoride groups, which impart distinct reactivity and properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in various chemical synthesis applications.

Properties

CAS No.

1955519-83-1

Molecular Formula

C7H3F5O2S

Molecular Weight

246.16 g/mol

IUPAC Name

4-fluoro-3-(trifluoromethyl)benzenesulfonyl fluoride

InChI

InChI=1S/C7H3F5O2S/c8-6-2-1-4(15(12,13)14)3-5(6)7(9,10)11/h1-3H

InChI Key

ATLYFJBHIWKYDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)C(F)(F)F)F

Origin of Product

United States

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